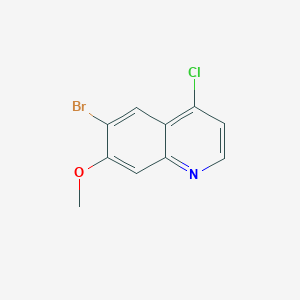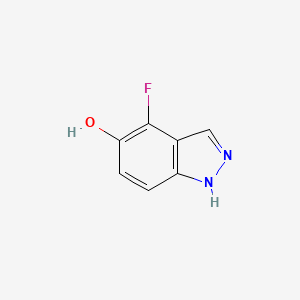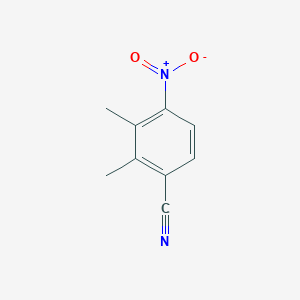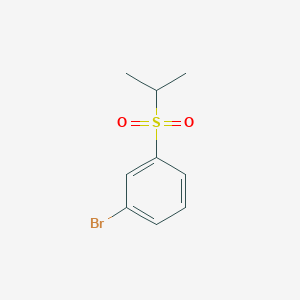![molecular formula C4H2F3N5S B1344681 3-(Trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine CAS No. 24848-34-8](/img/structure/B1344681.png)
3-(Trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings.
Mecanismo De Acción
Target of Action
Similar compounds, such as 1,2,4-triazoles, have been found to interact with a variety of targets, including dpp-iv, glyt1, hiv-1, and nki-receptors . These targets play crucial roles in various biological processes, including glucose metabolism, neurotransmitter reuptake, viral replication, and cell signaling .
Mode of Action
It is known that the trifluoromethyl group can significantly improve the physicochemical and pharmacological properties of the parent molecules due to the unique character of the fluorine atom . This suggests that the compound may interact with its targets in a manner that enhances their activity or modulates their function.
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, including those involved in glucose metabolism, neurotransmitter reuptake, viral replication, and cell signaling .
Pharmacokinetics
The presence of the trifluoromethyl group is known to enhance the bioavailability of similar compounds .
Result of Action
Similar compounds have been found to exhibit a range of effects, including anticonvulsant activity, inhibition of neurotransmitter reuptake, antiviral activity, and modulation of cell signaling .
Action Environment
It is known that the physicochemical properties of similar compounds can be significantly influenced by factors such as ph, temperature, and the presence of other molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with trifluoromethyl-substituted ortho esters in the presence of an acid catalyst . This method allows for the annulation of the triazole ring onto the thiadiazole framework.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-(Trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is used as a building block for synthesizing more complex molecules.
Biology and Medicine: This compound has shown promise in biological and medicinal research due to its diverse biological activities. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties. Studies have demonstrated its potential as a lead compound for developing new drugs targeting various diseases .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its ability to interact with biological targets makes it a valuable component in the formulation of new products .
Comparación Con Compuestos Similares
- 3-(Difluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
- 3-(Chloromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
- 3-(Methyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Comparison: Compared to its analogs, 3-(Trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is unique due to the presence of the trifluoromethyl group, which significantly enhances its lipophilicity and metabolic stability. This modification often results in improved biological activity and better pharmacokinetic properties . The trifluoromethyl group also contributes to the compound’s ability to form stronger interactions with biological targets, making it more effective in its applications .
Propiedades
IUPAC Name |
3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F3N5S/c5-4(6,7)1-9-10-3-12(1)11-2(8)13-3/h(H2,8,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYNEHQFBMIRAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C2N1N=C(S2)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F3N5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
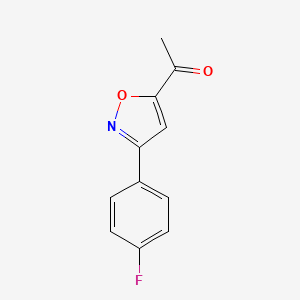

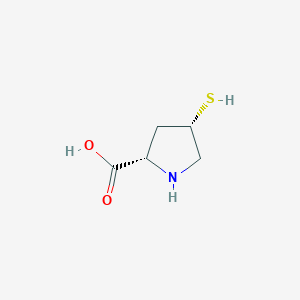
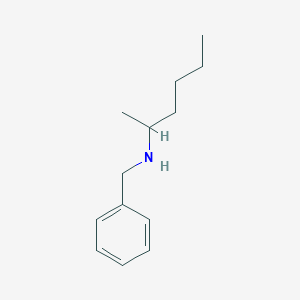


![3-([1,1'-Biphenyl]-4-ylamino)propanoic acid](/img/structure/B1344611.png)
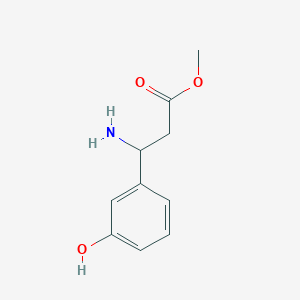
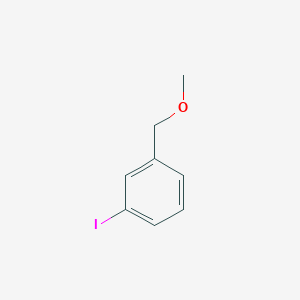
![1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine](/img/structure/B1344616.png)
